

# Application Notes and Protocols for Establishing a TKI258-Treated Xenograft Mouse Model

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## Compound of Interest

Compound Name: *Tki258*

Cat. No.: *B1663059*

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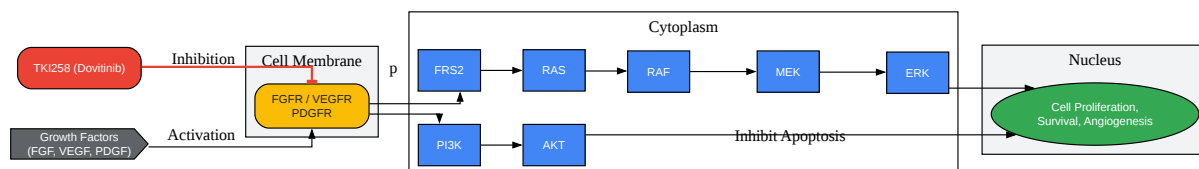
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TKI258**, also known as Dovitinib, is a potent, orally active multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3), Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), and Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR $\beta$ ).<sup>[1]</sup> Its mechanism of action involves the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.<sup>[2]</sup> This document provides a comprehensive guide for establishing a **TKI258**-treated xenograft mouse model, a critical preclinical tool for evaluating the in vivo efficacy and pharmacodynamics of this compound.

## Signaling Pathway and Mechanism of Action

**TKI258** exerts its anti-tumor effects by binding to the ATP-binding sites of multiple receptor tyrosine kinases. This competitive inhibition prevents the phosphorylation and activation of these receptors, thereby disrupting the downstream signaling cascades that drive oncogenesis.



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Caption: **TKI258** inhibits RTKs, blocking downstream MAPK and PI3K/AKT pathways.

## Data Presentation

The following tables provide a template for summarizing quantitative data obtained from a **TKI258** xenograft study.

Table 1: In Vivo Antitumor Efficacy of **TKI258**

Treatment Group	Dose (mg/kg)	Number of Mice (n)	Mean Initial Tumor Volume (mm <sup>3</sup> ) ± SD	Mean Final Tumor Volume (mm <sup>3</sup> ) ± SD	Tumor Growth Inhibition (%)	P-value
Vehicle Control	-	10	120 ± 15	1500 ± 250	0	-
TKI258	30	10	122 ± 18	600 ± 150	60	<0.01
TKI258	50	10	121 ± 16	350 ± 120	77	<0.001

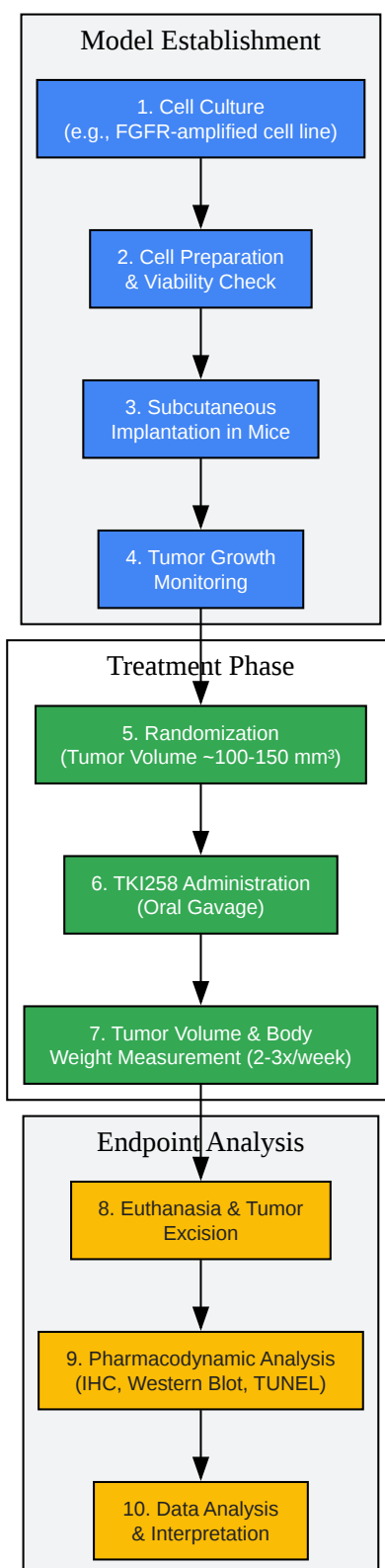
Table 2: Pharmacodynamic Analysis of Xenograft Tumors

Treatment Group	Dose (mg/kg)	Ki-67 Positive Cells (%) $\pm$ SD	CD31 (MVD) $\pm$ SD	TUNEL Positive Cells (%) $\pm$ SD	p-FGFR (H-Score) $\pm$ SD	p-ERK (H-Score) $\pm$ SD
Vehicle Control	-	85 $\pm$ 8	35 $\pm$ 6	5 $\pm$ 2	220 $\pm$ 30	250 $\pm$ 28
TKI258	50	25 $\pm$ 5	10 $\pm$ 3	45 $\pm$ 7	50 $\pm$ 15	70 $\pm$ 20

MVD: Microvessel Density; H-Score: Histoscore, a semi-quantitative scoring method for IHC.

## Experimental Workflow

The overall process for establishing and evaluating a **TKI258**-treated xenograft model is outlined below.



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Caption: Workflow for establishing and evaluating a **TKI258**-treated xenograft model.

## Experimental Protocols

### Protocol 1: Establishment of Subcutaneous Xenograft Model

- **Cell Culture:** Culture a suitable human cancer cell line (e.g., FGFR-amplified breast or gastric cancer cell lines) in its recommended growth medium in a 37°C, 5% CO<sub>2</sub> incubator.[3][4]
- **Cell Harvesting:** When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile, ice-cold phosphate-buffered saline (PBS).[3]
- **Cell Viability and Counting:** Perform a cell count using a hemocytometer or automated cell counter. Assess cell viability with trypan blue exclusion; viability should be >95%.[3]
- **Cell Suspension Preparation:** Resuspend the cell pellet in a 1:1 mixture of sterile, serum-free medium and Matrigel® Basement Membrane Matrix to a final concentration of  $2 \times 10^7$  to  $5 \times 10^7$  cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.[4][5]
- **Animal Model:** Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude, NOD-SCID, or NSG). Allow mice to acclimatize for at least one week before the procedure.[3]
- **Implantation:**
  - Anesthetize the mouse using isoflurane or a similar anesthetic.
  - Shave the hair on the right flank and sterilize the injection site with 70% ethanol.
  - Using a 27-gauge needle and a 1 mL syringe, inject 100-200 µL of the cell suspension (containing 2-10 million cells) subcutaneously into the flank.[6]
  - Slowly withdraw the needle to prevent leakage of the cell suspension.[6]
- **Tumor Growth Monitoring:**
  - Monitor the mice 2-3 times per week for tumor appearance.
  - Once tumors are palpable, measure the length (L) and width (W) with digital calipers.

- Calculate the tumor volume using the formula:  $\text{Volume (mm}^3\text{)} = (W^2 \times L) / 2$ .
- Mice are typically ready for study when tumors reach an average volume of 100-200 mm<sup>3</sup>.

## Protocol 2: TKI258 Administration and In Vivo Efficacy Assessment

- **TKI258 Formulation:**
  - **TKI258** is insoluble in water. A common vehicle for oral administration is a suspension in a solution like 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.
  - Prepare the formulation fresh daily. The concentration should be calculated based on the average body weight of the mice in each group and the desired dose (e.g., 30-70 mg/kg).
- **Randomization:** Once tumors reach the target average volume (e.g., 100-150 mm<sup>3</sup>), randomize mice into treatment and control groups (n=8-10 mice per group).[\[3\]](#)
- **Administration:** Administer **TKI258** or the vehicle control daily via oral gavage (PO) at a volume of approximately 100 µL per 10g of body weight.[\[7\]](#)
- **Monitoring:**
  - Measure tumor volumes and mouse body weights 2-3 times per week.[\[8\]](#)
  - Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.[\[8\]](#)
- **Endpoint:** Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm<sup>3</sup>). Euthanize mice according to institutional guidelines.[\[8\]](#)
- **Tumor Excision:** At the end of the study, euthanize the mice and carefully excise the tumors. Weigh each tumor and divide it for downstream analyses (e.g., snap-freeze in liquid nitrogen for Western blot, or fix in 10% neutral buffered formalin for IHC).

## Protocol 3: Western Blot Analysis of Tumor Lysates

- Lysate Preparation:
  - Homogenize a portion of the snap-frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
  - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 20 minutes at 4°C to pellet debris.[9]
  - Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature 20-40 µg of protein from each tumor lysate by boiling in Laemmli sample buffer.
  - Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[9]
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane overnight at 4°C with primary antibodies targeting key signaling proteins. Recommended antibodies include:
    - Phospho-FGFR (p-FGFR)
    - Total FGFR
    - Phospho-ERK1/2 (p-ERK)
    - Total ERK1/2
    - Phospho-AKT (p-AKT)
    - Total AKT
    - GAPDH or  $\beta$ -actin (as a loading control)[2][10]

- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[9\]](#)
- Detection:
  - Wash the membrane three times with TBST.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[\[9\]](#)
  - Perform densitometry analysis to quantify the protein band intensities.

## Protocol 4: Immunohistochemistry (IHC) of Xenograft Tumors

- Tissue Preparation:
  - Fix excised tumor tissue in 10% neutral buffered formalin for 24-48 hours.
  - Process the tissue through graded alcohols and xylene, and embed in paraffin.
  - Cut 4-5  $\mu\text{m}$  thick sections onto charged slides.[\[11\]](#)
- Deparaffinization and Rehydration:
  - Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[\[11\]](#)
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.[\[11\]](#)
- Staining:
  - Block endogenous peroxidase activity with 3% hydrogen peroxide.



- Block non-specific binding with a protein block solution (e.g., normal goat serum).
- Incubate with primary antibodies overnight at 4°C. Key markers to assess include:
  - p-FGFR: To confirm target engagement.
  - Ki-67: A marker of cell proliferation.
  - CD31: To assess microvessel density and anti-angiogenic effects.
- Incubate with a polymer-based HRP-conjugated secondary antibody.
- Develop the signal using a DAB chromogen substrate.
- Counterstain with hematoxylin.[\[12\]](#)
- Analysis:
  - Dehydrate, clear, and mount the slides.
  - Image the slides and perform semi-quantitative (e.g., H-score) or quantitative analysis using image analysis software.

## Protocol 5: TUNEL Assay for Apoptosis Detection

- Tissue Preparation: Use paraffin-embedded tumor sections as prepared for IHC.
- Deparaffinization and Rehydration: Follow the same procedure as for IHC.[\[13\]](#)
- Permeabilization:
  - Incubate slides with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to permeabilize the tissue.[\[14\]](#)
  - Wash slides twice with PBS.[\[13\]](#)
- TUNEL Reaction:

- Follow the manufacturer's protocol for the specific TUNEL assay kit being used (e.g., In Situ Cell Death Detection Kit, POD).
- Briefly, incubate the slides with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-labeled dUTP in a humidified chamber for 60 minutes at 37°C. This labels the 3'-OH ends of fragmented DNA.[15]
- For a negative control, incubate a slide with the label solution (without TdT enzyme).
- Signal Detection:
  - Wash the slides with PBS.
  - Incubate with an anti-fluorescein antibody conjugated to peroxidase (HRP).[15]
  - Develop the signal with a DAB substrate, which will stain the nuclei of apoptotic cells dark brown.[14]
  - Counterstain with a suitable nuclear stain like hematoxylin.
- Analysis:
  - Image the slides under a light microscope.
  - Quantify apoptosis by calculating the percentage of TUNEL-positive nuclei relative to the total number of nuclei in several high-power fields.

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